(2R,3R,4S,5R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-6-[[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxy-3,4-dihydro-2H-pyran-3-yl]oxy]oxane-3,4,5-triol (2R,3R,4S,5R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-6-[[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxy-3,4-dihydro-2H-pyran-3-yl]oxy]oxane-3,4,5-triol
Brand Name: Vulcanchem
CAS No.: 187999-59-3
VCID: VC0071580
InChI: InChI=1S/C44H56O9Si2/c1-43(2,3)54(31-19-11-7-12-20-31,32-21-13-8-14-22-32)50-29-36-38(46)39(47)40(48)42(52-36)53-41-35(45)27-28-49-37(41)30-51-55(44(4,5)6,33-23-15-9-16-24-33)34-25-17-10-18-26-34/h7-28,35-42,45-48H,29-30H2,1-6H3/t35-,36-,37-,38+,39+,40-,41-,42?/m1/s1
SMILES: CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OC4C(C=COC4CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C)O)O)O)O
Molecular Formula: C44H56O9Si2
Molecular Weight: 785.1 g/mol

(2R,3R,4S,5R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-6-[[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxy-3,4-dihydro-2H-pyran-3-yl]oxy]oxane-3,4,5-triol

CAS No.: 187999-59-3

Main Products

VCID: VC0071580

Molecular Formula: C44H56O9Si2

Molecular Weight: 785.1 g/mol

(2R,3R,4S,5R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-6-[[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxy-3,4-dihydro-2H-pyran-3-yl]oxy]oxane-3,4,5-triol - 187999-59-3

CAS No. 187999-59-3
Product Name (2R,3R,4S,5R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-6-[[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxy-3,4-dihydro-2H-pyran-3-yl]oxy]oxane-3,4,5-triol
Molecular Formula C44H56O9Si2
Molecular Weight 785.1 g/mol
IUPAC Name (2R,3R,4S,5R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-[[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxy-3,4-dihydro-2H-pyran-3-yl]oxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C44H56O9Si2/c1-43(2,3)54(31-19-11-7-12-20-31,32-21-13-8-14-22-32)50-29-36-38(46)39(47)40(48)42(52-36)53-41-35(45)27-28-49-37(41)30-51-55(44(4,5)6,33-23-15-9-16-24-33)34-25-17-10-18-26-34/h7-28,35-42,45-48H,29-30H2,1-6H3/t35-,36-,37-,38+,39+,40-,41-,42?/m1/s1
Standard InChIKey AFFPFDIIVCVTRH-MEZNOVCUSA-N
Isomeric SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@@H]([C@@H]([C@H](C(O3)O[C@@H]4[C@@H](C=CO[C@@H]4CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C)O)O)O)O
SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OC4C(C=COC4CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C)O)O)O)O
Canonical SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OC4C(C=COC4CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C)O)O)O)O
PubChem Compound 16213144
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator